An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Scaffold for Drug Discovery
Abstract
4-(Hydroxymethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted with both a primary and a tertiary alcohol. This unique arrangement of functional groups imparts a desirable combination of hydrophilicity, structural rigidity, and multiple points for chemical diversification. As a versatile building block, it holds significant potential in medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
4-(Hydroxymethyl)piperidin-4-ol is a stable, yet reactive, organic molecule that serves as a valuable starting point for complex chemical syntheses. Its piperidine ring can adopt a chair conformation, positioning the substituents in defined spatial orientations, which is a critical consideration in rational drug design.
Key Properties Summary
The fundamental properties of 4-(Hydroxymethyl)piperidin-4-ol and its common hydrochloride salt form are summarized below. These values are crucial for planning reactions, purification, and formulation.
| Property | Value | Source |
| Chemical Name | 4-(Hydroxymethyl)piperidin-4-ol | - |
| Molecular Formula | C₆H₁₃NO₂ | - |
| Molecular Weight | 131.17 g/mol | - |
| CAS Number | 240401-25-6 (for hydrochloride salt) | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available for free base. | - |
| Boiling Point | Not available. | - |
| Flash Point | 155 °C (for hydrochloride salt) | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol. | [3] |
| pKa | Estimated ~9-10 for the piperidinium ion (amine). | - |
| Stability | Stable under normal conditions; hygroscopic. | [4][5] |
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This necessitates storage in a dry, inert atmosphere to maintain its integrity.
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis is indispensable for verifying the identity and purity of 4-(Hydroxymethyl)piperidin-4-ol. The combination of NMR, IR, and mass spectrometry provides a complete picture of its molecular structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, which often appear as complex multiplets due to axial and equatorial environments. The methylene protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet or a doublet if coupled to the hydroxyl proton. The three hydroxyl protons (-OH) and the amine proton (-NH) are often broad singlets and may exchange with D₂O.
-
¹³C NMR Spectroscopy : The carbon spectrum would show distinct peaks for the four unique carbon atoms in the piperidine ring and the carbon of the hydroxymethyl group. The quaternary carbon at the 4-position, bonded to two oxygen atoms, would be significantly downfield.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol and N-H stretching of the secondary amine.[6] C-H stretching bands for the aliphatic ring will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 131 would be expected.[7] Common fragmentation patterns would involve the loss of water (m/z 113) or the hydroxymethyl group (m/z 100). Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 132.
Synthesis and Chemical Reactivity
The utility of 4-(Hydroxymethyl)piperidin-4-ol as a scaffold is rooted in its accessible synthesis and the distinct reactivity of its functional groups.
Synthetic Strategy and Protocol
A common and logical approach to synthesizing this molecule involves the protection of the piperidine nitrogen, followed by the introduction of the two hydroxyl groups, and subsequent deprotection. A key precursor is N-Boc-4-piperidone.
The diagram below outlines a representative synthetic workflow.
Experimental Protocol: Boc Deprotection
This protocol describes the final deprotection step, a common procedure in piperidine chemistry.[8]
-
Dissolution : Dissolve the starting material, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv), in a suitable solvent such as 1,4-dioxane.
-
Acidification : Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, >2.0 equiv) to the mixture at room temperature.
-
Reaction : Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Isolation : Concentrate the reaction mixture under reduced pressure (vacuum) to remove the solvent and excess HCl.
-
Purification : The resulting solid, 4-(hydroxymethyl)piperidin-4-ol hydrochloride, can be washed with a non-polar solvent like diethyl ether to remove any organic impurities and then dried under vacuum. This typically affords the product in high purity and yield.[8]
Reactivity Profile
The molecule's three functional groups offer orthogonal reactivity, allowing for selective chemical modifications.
-
Secondary Amine (Piperidine NH) : This is the most nucleophilic site. It readily undergoes N-alkylation, N-acylation, N-arylation, and reductive amination. It can also be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the hydroxyl groups.[9][10]
-
Primary Alcohol (-CH₂OH) : This group is sterically accessible and can be selectively oxidized to an aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides under standard conditions.
-
Tertiary Alcohol (C-OH) : Being more sterically hindered, this alcohol is less reactive than the primary one. It can be acylated or etherified under more forcing conditions. Dehydration to form an alkene is also a possible reaction under strong acidic conditions.
The diagram below illustrates the key reactive sites.
Role in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[11] The introduction of chiral centers and specific functional groups onto the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[12]
4-(Hydroxymethyl)piperidin-4-ol serves as an excellent starting point for creating libraries of diverse compounds for several reasons:
-
3D Shape : The gem-diol and hydroxymethyl arrangement provides a rigid, three-dimensional exit vector for substituents, which is crucial for probing the binding pockets of biological targets.
-
Improved Physicochemical Properties : The hydroxyl groups increase polarity and can act as hydrogen bond donors and acceptors, often improving solubility and modulating lipophilicity (LogP/LogD).[12]
-
Metabolic Stability : The quaternary center at the 4-position can block potential sites of metabolism, potentially increasing the half-life of a drug candidate.
-
Versatile Intermediate : It is a key intermediate for synthesizing more complex piperidine derivatives, which are used in developing treatments for a wide range of conditions, including allergies, inflammation, and central nervous system disorders.[2][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-(Hydroxymethyl)piperidin-4-ol is essential to ensure safety.
Hazard Identification and Personal Protection
-
Hazards : While specific data for the free base is limited, related piperidine compounds can cause skin, eye, and respiratory irritation.[14][15] It is harmful if swallowed.
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4][16][17] Handling should be performed in a well-ventilated area or a chemical fume hood.[16]
Handling and First Aid
-
Safe Handling : Avoid breathing dust or vapors.[4][16] Prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.[4][17]
-
First Aid :
-
If Inhaled : Move the person to fresh air.[16]
-
On Skin : Immediately wash with plenty of soap and water.[16]
-
In Eyes : Rinse cautiously with water for several minutes.[16][17]
-
If Swallowed : Rinse mouth and do NOT induce vomiting.[4] In all cases of significant exposure, seek immediate medical attention.[16]
-
Storage and Stability
-
Storage Conditions : Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up.[4][16] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[4][16]
-
Hazardous Decomposition : Thermal decomposition may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Conclusion
4-(Hydroxymethyl)piperidin-4-ol is a functionally rich and structurally significant molecule. Its combination of a secondary amine with primary and tertiary alcohols on a conformationally defined piperidine ring makes it a highly attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity enables its effective use in the design and development of next-generation therapeutics. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical attributes of this versatile building block.
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